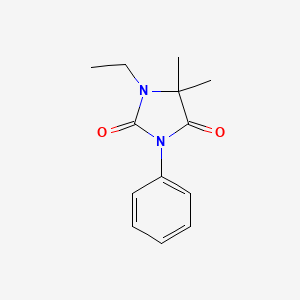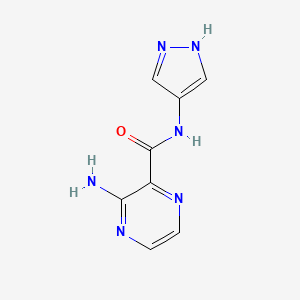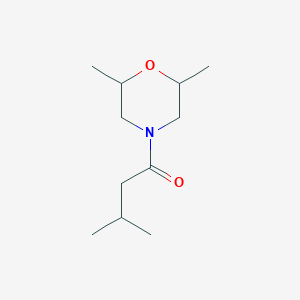
1-Ethyl-5,5-dimethyl-3-phenylimidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-5,5-dimethyl-3-phenylimidazolidine-2,4-dione (EDPID) is a cyclic urea derivative that has been extensively studied for its potential applications in scientific research. It is a white crystalline powder that is soluble in water and organic solvents. EDPID has been found to possess a range of biochemical and physiological effects, making it a promising candidate for various research applications.
Mecanismo De Acción
The mechanism of action of 1-Ethyl-5,5-dimethyl-3-phenylimidazolidine-2,4-dione is not fully understood, but it is believed to act via multiple pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. This compound has also been found to scavenge free radicals and inhibit lipid peroxidation, suggesting that it may have antioxidant properties.
Biochemical and Physiological Effects:
This compound has been found to possess a range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. This compound has also been found to reduce oxidative stress and inflammation in various tissues. Additionally, it has been shown to have a protective effect on the liver and kidneys.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-Ethyl-5,5-dimethyl-3-phenylimidazolidine-2,4-dione in lab experiments is its low toxicity. It has been found to be relatively safe for use in vitro and in vivo studies. Additionally, this compound is readily available and relatively inexpensive, making it a cost-effective option for researchers. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for research involving 1-Ethyl-5,5-dimethyl-3-phenylimidazolidine-2,4-dione. One area of interest is its potential as an anti-cancer agent. Further studies are needed to determine its efficacy and safety in treating various types of cancer. Additionally, the antioxidant and anti-inflammatory properties of this compound make it a promising candidate for studies related to aging and age-related diseases. Further research is also needed to optimize the synthesis of this compound and improve its solubility in water.
Métodos De Síntesis
The synthesis of 1-Ethyl-5,5-dimethyl-3-phenylimidazolidine-2,4-dione involves the reaction of ethyl acetoacetate, phenylhydrazine, and urea in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds via a multistep process, resulting in the formation of this compound as the final product. The synthesis of this compound has been optimized in recent years, with several modifications to the reaction conditions resulting in higher yields and improved purity.
Aplicaciones Científicas De Investigación
1-Ethyl-5,5-dimethyl-3-phenylimidazolidine-2,4-dione has been extensively studied for its potential applications in scientific research. It has been found to possess a range of biochemical and physiological effects, making it a promising candidate for various research applications. This compound has been used in studies related to oxidative stress, inflammation, and cancer. It has also been studied for its potential as an antioxidant and anti-inflammatory agent.
Propiedades
IUPAC Name |
1-ethyl-5,5-dimethyl-3-phenylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-4-14-12(17)15(11(16)13(14,2)3)10-8-6-5-7-9-10/h5-9H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYXOJWDXXRJZRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)N(C(=O)C1(C)C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-chloro-2-methoxyphenyl)-2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)acetamide](/img/structure/B7561236.png)

![N-[[2-(dimethylamino)pyridin-3-yl]methyl]-1-methylsulfonyl-3,4-dihydro-2H-quinoline-6-carboxamide](/img/structure/B7561248.png)


![(E)-3-[4-[2-(4-bromoanilino)-2-oxoethoxy]-3-methoxyphenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B7561278.png)
![1,4-Dioxa-8-azaspiro[4.5]decan-8-yl-[1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]methanone](/img/structure/B7561305.png)



![1-Ethyl-4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B7561323.png)

![N-[2-(2-furyl)ethyl]-4-[(3,6,7-trimethyl-2-oxoquinoxalin-1(2H)-yl)methyl]benzamide](/img/structure/B7561328.png)